N-(butan-2-yl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and an acetamide group, which is often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of butan-2-amine with 2-chloroacetamide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)acetate.
Reduction: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)ethanol.
Substitution: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)alkylamide.
Scientific Research Applications
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(piperazin-1-yl)ethanol
- N-(butan-2-yl)-2-(piperazin-1-yl)acetate
- N-(butan-2-yl)-2-(piperazin-1-yl)alkylamide
Uniqueness
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide stands out due to its unique combination of a piperazine ring and an acetamide group. This structural arrangement imparts specific chemical and biological properties that make it valuable for various applications. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or bioactivity, making it a preferred choice in certain research contexts.
Properties
IUPAC Name |
N-butan-2-yl-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-9(2)12-10(14)8-13-6-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYAPDSZMMRDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534916 |
Source
|
Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-48-7 |
Source
|
Record name | N-(1-Methylpropyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89433-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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